A Comprehensive Technical Guide to 6-Chloro-5-hydroxypyridine-2-carbaldehyde: Properties, Reactivity, and Applications
A Comprehensive Technical Guide to 6-Chloro-5-hydroxypyridine-2-carbaldehyde: Properties, Reactivity, and Applications
Introduction: 6-Chloro-5-hydroxypyridine-2-carbaldehyde is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with a reactive aldehyde, a phenolic hydroxyl group, and a chlorine atom, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, reactivity, and potential applications, offering valuable insights for professionals in drug discovery and development.
Molecular Identity and Physicochemical Properties
The unique arrangement of functional groups in 6-Chloro-5-hydroxypyridine-2-carbaldehyde governs its physical and chemical behavior. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (aldehyde and pyridine nitrogen) suggests the potential for strong intermolecular interactions, influencing its melting point and solubility.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-5-hydroxypyridine-2-carbaldehyde | - |
| CAS Number | Not available in searched literature | - |
| Molecular Formula | C₆H₄ClNO₂ | [1] |
| Molecular Weight | 157.56 g/mol | - |
| Monoisotopic Mass | 156.99306 Da | [1] |
| InChI | InChI=1S/C6H4ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H | [1] |
| SMILES | C1=CC(=C(N=C1C=O)Cl)O | [1] |
| Predicted XlogP | 1.3 | [1] |
| Physical Form | Expected to be a solid at room temperature | |
| Storage | Refrigerated, under an inert atmosphere |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde. While experimental data is not widely published, a theoretical interpretation based on its functional groups provides a clear roadmap for characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be sensitive to solvent and concentration. The coupling pattern of the ring protons will confirm their positions.
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¹³C NMR: The carbon spectrum will feature a characteristic signal for the aldehyde carbonyl carbon at a low field (δ 190-200 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with their exact shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and aldehyde groups.
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Infrared (IR) Spectroscopy: The IR spectrum should display a prominent C=O stretching vibration for the aldehyde group around 1690-1715 cm⁻¹. A broad O-H stretching band from the hydroxyl group is expected in the region of 3200-3600 cm⁻¹. C-Cl stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as 124.5 Ų for the [M+H]⁺ adduct[1].
Chemical Reactivity and Synthetic Utility
The synthetic value of 6-Chloro-5-hydroxypyridine-2-carbaldehyde lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.[2] This allows for a stepwise and controlled construction of more complex derivatives.
3.1 The Aldehyde Group: As a primary center for electrophilic attack, the aldehyde is a versatile handle for C-C and C-N bond formation.[3]
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Nucleophilic Addition: Undergoes reactions with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.
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Condensation Reactions: Participates in Knoevenagel, aldol, and similar condensations with active methylene compounds.
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Reductive Amination: Forms Schiff bases with primary amines, which can be reduced to secondary amines.
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Wittig Reaction: Reacts with phosphorus ylides to form vinyl-substituted pyridines.
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Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid (6-chloro-5-hydroxypyridine-2-carboxylic acid) or reduced to a primary alcohol ( (6-chloro-5-hydroxypyridin-2-yl)methanol).
3.2 The Phenolic Hydroxyl Group: The acidity and nucleophilicity of the hydroxyl group enable various derivatizations.
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O-Alkylation/Acylation: Can be converted to ethers or esters using alkyl halides or acyl chlorides under basic conditions.
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Electronic Effects: As an electron-donating group, it activates the pyridine ring towards electrophilic substitution (if conditions allow) and influences the acidity of the ring protons.
3.3 The Pyridine Ring and Chloro-substituent:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is adjacent to the ring nitrogen, making it susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines, thiols), particularly under forcing conditions.
-
Coordination Chemistry: The pyridine nitrogen acts as a Lewis base and can coordinate with various metal centers, making the molecule a potential bidentate ligand, especially when the aldehyde or hydroxyl group is involved in chelation.[4]
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Reactivity map of 6-Chloro-5-hydroxypyridine-2-carbaldehyde.
Proposed Synthetic Pathway
While specific literature detailing the synthesis of this exact molecule is scarce, a logical pathway can be proposed based on established heterocyclic chemistry. A common strategy involves the formylation of a suitable precursor, such as 2-chloro-5-hydroxypyridine.
Workflow: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a robust method for introducing an aldehyde group onto an electron-rich heterocyclic ring.[5] The precursor, 2-chloro-5-hydroxypyridine (CAS 41288-96-4)[6], is activated by the hydroxyl group, directing the electrophilic Vilsmeier reagent (formed from POCl₃ and DMF) to the ortho position (C2).
Caption: Proposed synthesis via Vilsmeier-Haack formylation.
Exemplary Protocol: Vilsmeier-Haack Formylation
This protocol is hypothetical and should be adapted and optimized under proper laboratory safety procedures.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.[5]
-
Reaction: Dissolve the starting material, 2-chloro-5-hydroxypyridine (1.0 eq), in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Workup: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice. Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution or dilute NaOH until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.
Applications in Research and Development
The structural motifs present in 6-Chloro-5-hydroxypyridine-2-carbaldehyde make it a highly valuable scaffold in drug discovery.
-
Medicinal Chemistry: Pyridine-2-carboxaldehyde thiosemicarbazones are known to be potent inhibitors of ribonucleotide reductase, an important target in cancer therapy.[8] The functional groups on this molecule allow for the synthesis of a diverse library of such derivatives for structure-activity relationship (SAR) studies.
-
Molecular Probes: The aldehyde can be used to covalently link the scaffold to biological targets, making it a potential starting point for developing covalent inhibitors or activity-based probes.[9]
-
Heterocycle Synthesis: It serves as a key intermediate in multi-component reactions for the rapid generation of complex, fused heterocyclic systems, which are of great interest for screening libraries.
Safety and Handling
-
General Hazards: Aldehydes are often irritants to the skin, eyes, and respiratory system. Halogenated pyridines can be toxic if ingested or absorbed through the skin. The GHS classification for the related compound 6-chloropyridine-2-carbaldehyde includes H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).
-
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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Chemical Reactivity. MSU Chemistry. (n.d.). Retrieved from [Link]
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Functional Groups: Centers of Reactivity. Chemistry LibreTexts. (2015, July 4). Retrieved from [Link]
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CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. EPO. (2007, June 13). Retrieved from [Link]
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A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Rsc.org. (n.d.). Retrieved from [Link]
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6-Chloro-2-pyridinol. NIST WebBook. (n.d.). Retrieved from [Link]
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Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (n.d.). Retrieved from [Link]
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Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed. (n.d.). Retrieved from [Link]
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Coordination reactions of 2-pyridinecarboxaldehyde-phenylhydrazonatolithium with selected transition metal (Zn, Sn, Fe, Co, Ni and Zr) chlorides and its coupling reaction with dichloromethane. Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
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2-Chloro-5-hydroxypyridine. PubChem. (n.d.). Retrieved from [Link]
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The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21. ResearchGate. (2026, January 22). Retrieved from [Link]
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